HM30181AK has been identified through systematic screening processes aimed at discovering new therapeutic agents. Its classification falls within the realm of small molecules, specifically designed to interact with biological targets to elicit a therapeutic effect. The compound's specific mechanisms and target interactions are still under investigation, contributing to its classification as a promising candidate in pharmacological studies.
The synthesis of HM30181AK involves several sophisticated chemical reactions that ensure the formation of the desired compound with high purity and yield. The methods typically include multi-step synthetic routes that may involve:
The synthesis process may also incorporate techniques such as microwave-assisted synthesis or solid-phase synthesis, which can provide advantages in terms of reaction speed and efficiency. Detailed characterization of the synthesized product is performed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and purity.
The molecular structure of HM30181AK is defined by its specific arrangement of atoms, which influences its biological activity. The compound features distinct functional groups that are crucial for its interaction with biological targets.
The molecular formula and weight, along with other structural data such as bond lengths and angles, are essential for understanding the compound's reactivity and stability. Computational chemistry methods may also be employed to model the structure and predict its behavior in biological systems.
HM30181AK undergoes various chemical reactions that are critical for its functionality. These reactions include:
The kinetics and thermodynamics of these reactions are studied to understand how HM30181AK behaves under different conditions, which is vital for optimizing its efficacy as a therapeutic agent.
The mechanism of action of HM30181AK involves specific interactions with biological targets, such as receptors or enzymes. This interaction can lead to a cascade of biochemical events that ultimately result in a therapeutic effect.
Research studies often employ techniques like receptor binding assays or enzymatic activity assays to elucidate the precise mechanism by which HM30181AK exerts its effects on cellular pathways.
The physical properties of HM30181AK include:
Chemical properties such as pH stability, reactivity with other compounds, and degradation pathways are crucial for determining the compound's shelf life and safety profile. Analytical techniques like Differential Scanning Calorimetry (DSC) may be used to assess these properties.
HM30181AK has potential applications in various scientific fields, particularly in pharmacology and medicinal chemistry. Its ability to interact with specific biological targets makes it a candidate for drug development aimed at treating conditions such as:
Research continues to explore these applications further, with clinical trials potentially validating its efficacy in treating specific diseases. The ongoing studies aim to establish HM30181AK's role in modern therapeutics, contributing valuable insights into its utility in clinical settings.
HM30181AK (Encequidar mesylate) is a highly selective, potent, third-generation P-glycoprotein (P-gp/ABCB1) inhibitor. Chemically designated as N-(2-(2-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-2H-tetrazol-5-yl)-4,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide, it belongs to the class of ATP-binding cassette (ABC) transporter inhibitors [5] [7]. Unlike earlier generations, third-generation inhibitors like HM30181AK exhibit:
Table 1: Key Identifiers of HM30181AK
Property | Value |
---|---|
CAS Number | Unknown |
Molecular Formula | C~38~H~36~N~6~O~7~ |
Molecular Weight | 688.73 g/mol |
IUPAC Name | See chemical designation above |
Solubility | Soluble in DMSO; insoluble in water |
Storage Conditions | -20°C long-term; 0–4°C short-term |
Multidrug resistance (MDR) remains a primary cause of chemotherapy failure, implicated in ~90% of relapsed metastatic cancers [4] [10]. Key mechanisms include:
HM30181AK was engineered to overcome these flaws through:
Table 2: Evolution of P-gp Inhibitors in Oncology
Generation | Examples | Key Limitations | Advantages of HM30181AK |
---|---|---|---|
First | Verapamil | Cardiotoxicity; low potency | High potency (IC~50~ = 0.63 nM) |
Second | Dexverapamil | Drug interactions; moderate efficacy | Minimal systemic absorption |
Third | HM30181AK, Tariquidar | Limited clinical success | Intestinal-specific action; no CNS effects |
Physicochemical Profile
Pharmacokinetic Behavior
Table 3: Pharmacokinetic Parameters of HM30181AK in Humans
Dose | C~max~ (μg/L) | AUC (μg·h/L) | Half-life (h) | Study |
---|---|---|---|---|
360 mg (single) | 4.0 | 697 | 169.3 | [5] |
900 mg (single) | 6.6 | 1112.8 | 122.8 | [5] |
360 mg (multiple) | 22.5 | 233.1 | 198.0 | [5] |
Structure-Activity Relationship (SAR) Insights
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: